molecular formula C12H17N3O B14913027 n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine

n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine

Cat. No.: B14913027
M. Wt: 219.28 g/mol
InChI Key: DPUPPBGNKJVYEF-UHFFFAOYSA-N
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Description

n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine is a compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine typically involves the reaction of 2-aminophenol with various aldehydes in the presence of methanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions: n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis . It also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .

Comparison with Similar Compounds

  • 2-(Benzo[d]oxazol-2-yl)aniline
  • 2-(Benzo[d]oxazol-2-yl)methoxyphenol
  • 2-(Benzo[d]oxazol-2-yl)thiol

Comparison: Compared to these similar compounds, n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine exhibits unique structural features that enhance its pharmacological activities. For instance, the presence of the dimethylpropane-1,2-diamine moiety contributes to its increased solubility and bioavailability . Additionally, its specific substitution pattern allows for better interaction with biological targets, making it a more potent antimicrobial and anticancer agent .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

1-N-(1,3-benzoxazol-2-yl)-2-N,2-N-dimethylpropane-1,2-diamine

InChI

InChI=1S/C12H17N3O/c1-9(15(2)3)8-13-12-14-10-6-4-5-7-11(10)16-12/h4-7,9H,8H2,1-3H3,(H,13,14)

InChI Key

DPUPPBGNKJVYEF-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=NC2=CC=CC=C2O1)N(C)C

Origin of Product

United States

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